molecular formula C20H18FNO3 B5418241 (2E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

(2E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one

Cat. No.: B5418241
M. Wt: 339.4 g/mol
InChI Key: VTCQBGAXBIWEKG-RUDMXATFSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one is a complex organic compound that features a combination of benzodioxole and dihydroquinoline moieties

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-13-2-5-15-11-16(21)6-7-17(15)22(13)20(23)9-4-14-3-8-18-19(10-14)25-12-24-18/h3-4,6-11,13H,2,5,12H2,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCQBGAXBIWEKG-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(N1C(=O)C=CC3=CC4=C(C=C3)OCO4)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCC2=C(N1C(=O)/C=C/C3=CC4=C(C=C3)OCO4)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with methylene chloride in the presence of a base.

    Synthesis of the Dihydroquinoline Moiety: This involves the cyclization of an appropriate aniline derivative with a suitable aldehyde or ketone.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and dihydroquinoline moieties through a condensation reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under various conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

(2E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: Researchers investigate its interactions with various biological targets.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(1,3-benzodioxol-5-yl)-1-(6-chloro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one: Similar structure with a chlorine atom instead of fluorine.

    (2E)-3-(1,3-benzodioxol-5-yl)-1-(6-bromo-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one: Similar structure with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (2E)-3-(1,3-benzodioxol-5-yl)-1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)prop-2-en-1-one imparts unique electronic properties, potentially enhancing its reactivity and interactions with biological targets compared to its chloro and bromo analogs.

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